Oxyntomodulin trifluoroacetic acid is classified as a gut-derived peptide hormone. It is synthesized in the intestinal mucosa from proglucagon and has structural similarities to glucagon and glucagon-like peptides. Its primary functions include regulating energy balance by inhibiting food intake and enhancing energy expenditure. Oxyntomodulin acts as a dual agonist for the glucagon receptor and the glucagon-like peptide-1 receptor, which are crucial in metabolic regulation .
The synthesis of oxyntomodulin trifluoroacetic acid typically employs microwave-assisted solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The process involves several steps:
Oxyntomodulin trifluoroacetic acid has a complex molecular structure characterized by its sequence of amino acids. The peptide consists of 37 amino acids with a specific sequence that allows it to interact with its receptors effectively. The molecular formula can be represented as , with a molecular weight of approximately 3,500 Da. The structure includes several functional groups that facilitate receptor binding and biological activity .
Oxyntomodulin undergoes various biochemical reactions, particularly involving enzymatic degradation by dipeptidyl peptidase IV (DPPIV) and neutral endopeptidase. These enzymes cleave oxyntomodulin at specific sites, affecting its bioactivity:
Oxyntomodulin exerts its effects primarily through two receptors:
The dual activation mechanism contributes to its potential use in treating obesity and type 2 diabetes by promoting weight loss and improving glycemic control .
Oxyntomodulin trifluoroacetic acid exhibits several notable physical and chemical properties:
These properties influence its formulation for therapeutic use .
Oxyntomodulin trifluoroacetic acid has several scientific applications:
Recent studies have highlighted modified analogs of oxyntomodulin that show improved pharmacokinetic properties, making them promising candidates for drug development aimed at metabolic disorders .
Oxyntomodulin (OXM) is a 37-amino acid peptide hormone derived from the tissue-specific post-translational processing of proglucagon, a 180-amino acid precursor polypeptide encoded by the GCG gene [8] [9]. The proglucagon molecule contains multiple proteolytic cleavage sites flanked by pairs of basic amino acids (Lys-Arg or Arg-Arg), which are differentially processed by prohormone convertase (PC) enzymes [9]. The modular organization of proglucagon includes: 1) glicentin-related polypeptide (GRPP), 2) glucagon, 3) intervening peptide-1 (IP-1), 4) glucagon-like peptide-1 (GLP-1), 5) intervening peptide-2 (IP-2), and 6) glucagon-like peptide-2 (GLP-2) [2] [9]. This structural arrangement enables the generation of biologically distinct peptides through cell-specific proteolytic processing mechanisms.
OXM biosynthesis occurs predominantly in intestinal enteroendocrine L-cells distributed throughout the jejunum, ileum, and colon, with increasing density toward the distal gut [10]. These specialized open-type endocrine cells possess apical microvilli that directly sample luminal nutrients, triggering hormone secretion [10]. Pancreatic α-cells also express proglucagon but generate different peptide products due to distinct processing machinery. The differential expression of prohormone convertases drives this tissue-specific processing:
Table 1: Tissue-Specific Processing Products of Proglucagon
| Tissue | Primary Convertase | Major Bioactive Products | Minor Products |
|---|---|---|---|
| Pancreatic α-cells | PC2 | Glucagon, Major Proglucagon Fragment | Glicentin, Oxyntomodulin |
| Intestinal L-cells | PC1/3 | GLP-1, GLP-2, Glicentin, Oxyntomodulin | IP-1, IP-2 |
The enzymatic specificity of PC1/3 versus PC2 determines the bioactive peptide profile in different tissues. In intestinal L-cells, PC1/3 cleaves proglucagon at two critical sites: 1) Arg⁷¹-Arg⁷² to separate glicentin from the remaining C-terminal portion, and 2) Lys⁷⁷-Arg⁷⁸ to generate GLP-1(1-37) [9]. Oxyntomodulin is subsequently formed by partial processing of glicentin at its C-terminus, yielding the glucagon sequence with an 8-amino acid extension (IP-1: Lys-Arg-Asn-Arg-Asn-Asn-Ile-Ala) [2] [8]. This structural configuration distinguishes OXM from glucagon and enables its dual receptor specificity.
Following secretion, OXM undergoes rapid enzymatic inactivation by dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal His¹-Ser² dipeptide, rendering it biologically inactive [1] [5]. This degradation pathway mirrors that of GLP-1 and explains the short circulating half-life (<10 minutes) of endogenous OXM [5] [8]. The DPP-4 cleavage site in OXM (His⁵-Ser⁶, corresponding to glucagon numbering) is structurally conserved with GLP-1, making both peptides susceptible to pharmacological inhibition of DPP-4 [5].
OXM exerts pleiotropic metabolic effects through dual activation of the glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR) [2] [8]. Its physiological actions include:
Glucose Homeostasis
Energy Expenditure and Appetite Regulation
Table 2: Metabolic Effects of Oxyntomodulin Through GLP-1R and GCGR Activation
| Receptor Target | Primary Physiological Effects | Downstream Consequences |
|---|---|---|
| GLP-1 Receptor | ↑ Glucose-dependent insulin secretion ↓ Glucagon secretion ↓ Gastric emptying ↑ Satiety signaling | Improved postprandial glycemia Reduced food intake (19-42%) |
| Glucagon Receptor | ↑ Hepatic glycogenolysis & gluconeogenesis ↑ Thermogenesis ↑ Lipid oxidation | Increased energy expenditure (5-10%) Transient hyperglycemia (counterbalanced by GLP-1R effects) |
The physiological relevance of OXM is further evidenced by its dramatic elevation (∼10-fold) following Roux-en-Y gastric bypass surgery, correlating with improved glucose homeostasis and appetite suppression [1] [7]. Conversely, patients with type 2 diabetes exhibit impaired OXM secretion, suggesting its pathophysiological role in metabolic disease [1]. The dual receptor engagement enables synergistic effects: GLP-1R activation mitigates GCGR-induced hyperglycemia while GCGR activation enhances energy expenditure beyond what is achievable with selective GLP-1R agonists [6] [8].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5